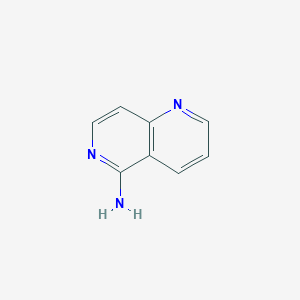

1,6-Naphthyridin-5-amine

概要

説明

1,6-Naphthyridin-5-amine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a fused-ring system consisting of two pyridine rings

準備方法

Synthetic Routes and Reaction Conditions

1,6-Naphthyridin-5-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of primary aromatic amines with β-ketoesters followed by cyclization can yield 1,6-naphthyridines . Another method involves the use of Schiff base intermediates, which are cyclized to form the desired naphthyridine structure .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process efficiently .

化学反応の分析

Types of Reactions

1,6-Naphthyridin-5-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with hydroxyl or carbonyl groups, while reduction may yield amine derivatives .

科学的研究の応用

Biological Activities

1,6-Naphthyridin-5-amine has demonstrated a range of biological activities, making it a promising scaffold for drug development. Its derivatives have been studied for their potential as inhibitors against various targets.

Anticancer Activity

Several studies have reported the anticancer potential of 1,6-naphthyridin derivatives. For instance, compounds derived from this scaffold have shown inhibitory effects on BCR-ABL kinase, which is crucial in certain leukemias.

Case Study: BCR Kinase Inhibitors

- Compound : N-(4-chlorobenzyl)-1,6-naphthyridin-5-amine

- Activity : Inhibits BCR-ABL with an IC50 value of 30 nM.

- Significance : Offers a potential therapeutic avenue for treating chronic myeloid leukemia (CML) .

Antiviral Properties

Research has indicated that naphthyridine derivatives can act as inhibitors of viral replication. A notable example is their activity against hepatitis C virus (HCV).

Case Study: HCV Inhibition

- Compound : 1,6-naphthyridin-5-amines with various substitutions

- Activity : Showed significant antiviral activity with EC50 values ranging from 0.5 to 3 µM.

- Implication : Highlights the potential for developing new antiviral agents .

Antileishmanial Activity

Recent investigations into the antileishmanial properties of naphthyridine derivatives have yielded promising results.

Case Study: Antileishmanial Efficacy

- Compound : A series of substituted 8-hydroxy naphthyridines

- Outcome : One compound reduced parasite burden by over 70% in vivo.

- : Potential candidate for further development against leishmaniasis .

Neurological Applications

Some derivatives have shown neuroprotective effects, particularly in models of stroke and neurodegenerative diseases.

Case Study: Neuroprotection

作用機序

The mechanism of action of 1,6-naphthyridin-5-amine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and interfere with cellular processes essential for cancer cell survival . Molecular modeling studies have provided insights into its structure-activity relationship, helping to understand how modifications to its structure can enhance its biological activity .

類似化合物との比較

1,6-Naphthyridin-5-amine can be compared with other naphthyridine derivatives, such as 1,5-naphthyridines and benzo[h][1,6]naphthyridines . While these compounds share a similar core structure, they differ in their biological activities and applications. For example, 1,5-naphthyridines are known for their antibacterial and antimalarial activities, whereas this compound is more prominent for its anticancer and anti-HIV activities . This uniqueness makes this compound a valuable compound in medicinal chemistry.

List of Similar Compounds

- 1,5-Naphthyridines

- Benzo[h][1,6]naphthyridines

- 1,8-Naphthyridines

生物活性

Overview

1,6-Naphthyridin-5-amine is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects. The following sections detail its mechanisms of action, biochemical properties, and various applications in scientific research.

Target Interactions

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. One notable target is the c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and survival. Inhibition of c-Met has been linked to decreased cancer cell proliferation and increased apoptosis.

Biochemical Pathways

This compound influences several key biochemical pathways:

- Cell Proliferation : It disrupts signaling pathways that promote cell growth.

- Apoptosis : Induces programmed cell death in cancer cells through modulation of apoptotic markers.

- Inflammation : Exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines .

Anticancer Activity

This compound has demonstrated significant anticancer properties across various cancer cell lines:

- In vitro Studies : It shows cytotoxic effects against non-small cell lung cancer (H1299 and A549), cervical cancer (HeLa), and T-lymphoblastic leukemia (CEM-SS) with IC50 values ranging from 10.47 to 15.03 μg/mL .

- In vivo Studies : In animal models with human hepatocellular carcinoma xenografts, this compound downregulated SOX9 and Ki67 expression, indicating reduced tumor growth .

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity:

- Effective against various Gram-positive and Gram-negative bacteria.

- Potential applications in treating infections due to its ability to inhibit bacterial growth .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound can reduce inflammation and pain:

- It inhibits the production of inflammatory mediators such as TNF-α and IL-1β in experimental models .

Case Studies

-

Cytotoxicity in Cancer Cell Lines

- A study evaluated the effects of this compound on H1299 lung cancer cells. Results showed significant inhibition of cell viability and induction of apoptosis through activation of p53-independent pathways.

-

Antimicrobial Efficacy

- In a comparative study against standard antibiotics, this compound demonstrated superior efficacy against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Broad-spectrum | c-Met inhibition; apoptosis induction |

| 1,5-Naphthyridine | Moderate | Limited | Varies by derivative |

| Benzo[h][1,6]naphthyridine | High | Moderate | DNA intercalation; enzyme inhibition |

特性

IUPAC Name |

1,6-naphthyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRRHZRNVVGWEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651940 | |

| Record name | 1,6-Naphthyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55570-60-0 | |

| Record name | 1,6-Naphthyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。